N-(tert-butoxycarbonyl)phenylglycine methyl ester
Overview
Description
N-(tert-butoxycarbonyl)phenylglycine methyl ester: is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. It serves as a protected form of phenylglycine, where the amino group is protected by the tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester. This protection is crucial for preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)phenylglycine methyl ester typically involves the following steps:
Protection of the amino group: The amino group of phenylglycine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected phenylglycine.
Esterification of the carboxyl group: The carboxyl group of the Boc-protected phenylglycine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or oxalyl chloride in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Deprotection: Phenylglycine.
Hydrolysis: N-(tert-butoxycarbonyl)phenylglycine.
Scientific Research Applications
Chemistry: N-(tert-butoxycarbonyl)phenylglycine methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its protected form allows for selective reactions on other functional groups without interference from the amino or carboxyl groups .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and probes. It is also employed in the study of enzyme mechanisms and protein interactions .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a building block for various drug candidates .
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)phenylglycine methyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
N-(tert-butoxycarbonyl)-L-cysteine methyl ester: Used in peptide synthesis involving cysteine residues.
N-(tert-butoxycarbonyl)-L-2-phenylglycine: Another Boc-protected amino acid used in organic synthesis.
Uniqueness: N-(tert-butoxycarbonyl)phenylglycine methyl ester is unique due to its specific structure, which combines the protective Boc group with the phenylglycine backbone. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(10-12(16)18-4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRDVCYOAVGICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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